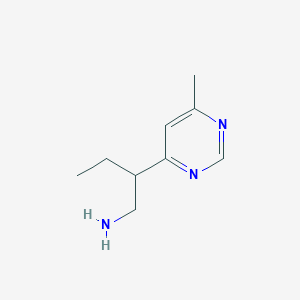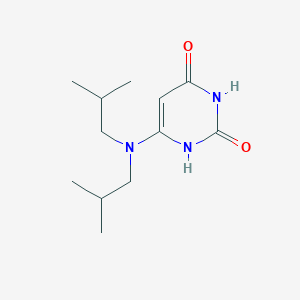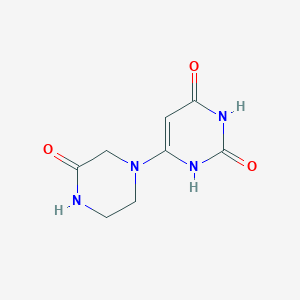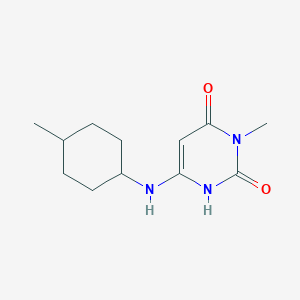
1-(氰甲基)-3-苯基-1H-吡唑-5-甲酰胺
描述
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
- 吡唑和吡唑并嘧啶衍生物的合成和表征因其潜在的生物活性而成为研究热点。例如,哈桑等人(2014 年)合成了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,并通过元素分析和光谱数据(IR、MS、1H-NMR 和 13C-NMR)对它们进行了表征 (Hassan, Hafez, & Osman, 2014)。对这些化合物进行了体外细胞毒性活性评价,强调了详细的合成方案和结构分析在开发新的化学实体中的重要性。
生物学评价
- 多项研究探索了这些衍生物的生物学应用,包括它们的抗菌和细胞毒性特性。皮图查等人(2011 年)评估了 N-取代的 3-氨基-5-羟基-4-苯基-1H-吡唑-1-甲酰胺衍生物作为抗菌剂的潜力,确定了对病原菌株具有显着活性的化合物 (Pitucha, Kosikowska, Urszula, & Malm, 2011)。
机理见解和分子建模
- 研究还深入研究了这些化合物的机理方面和分子建模,以了解它们在分子水平上的相互作用。例如,西尔维斯特里等人(2008 年)研究了取代的吡唑衍生物的大麻素受体亲和力和分子建模研究,提供了对其结合机制的见解 (Silvestri et al., 2008)。
杂环合成
- 吡唑衍生物在杂环合成中的用途已被强调,研究提出了生成各种具有潜在药理学意义的杂环结构的方法。El-Mekabaty(2014 年)综述了 5-氨基-1-苯基-1H-吡唑-4-甲酰胺作为合成多官能杂环化合物的构建模块的化学反应性 (El‐Mekabaty, 2014)。
互变异构和结构分析
- 研究这些化合物中的互变异构和结构分析对于了解它们的稳定性和反应性至关重要。卡乔尔等人(2013 年)研究了 N-取代的 3-氨基-5-氧代-4-苯基-1H-吡唑并-1-甲酰胺的互变异构,采用各种光谱和计算技术阐明了它们的首选形式及其对抗菌活性的影响 (Kaczor et al., 2013)。
作用机制
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A study on cyanomethyl vinyl ether derivatives, which are structurally similar to the compound , predicted favorable adme properties .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, potentially leading to various cellular effects .
生化分析
Biochemical Properties
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can affect gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression levels of genes involved in various cellular functions, including metabolism, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can influence gene expression by binding to transcription factors and modulating their activity . This can lead to changes in the transcriptional regulation of target genes, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Long-term exposure to 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups, making the compound more polar and water-soluble . In phase II metabolism, the compound undergoes conjugation reactions with molecules such as glucuronic acid, sulfate, or glutathione, further increasing its solubility and facilitating its excretion from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide within cells and tissues involve various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide within cells can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, where it affects cellular metabolism and energy production . Understanding the subcellular localization of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(cyanomethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKFVDYLLWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



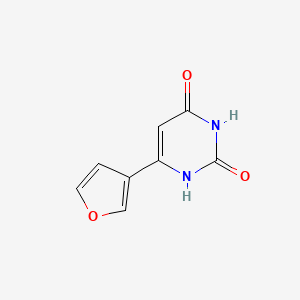
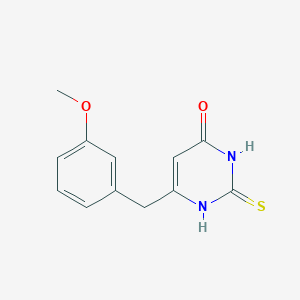



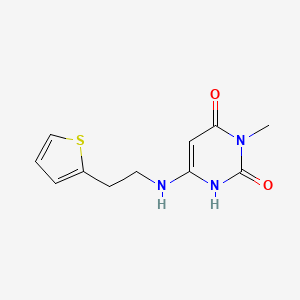
![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)
